N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine
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Overview
Description
N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine is a complex organic compound that features a morpholine ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Substitution with Pyridine Moiety: The morpholine ring is then reacted with 6-methylpyridine-2-carbaldehyde in the presence of a reducing agent to form the desired product.
Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the morpholine and pyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- **N,N-dimethyl-2-[4-(pyridin-2-yl)methyl]morpholin-2-yl]ethanamine
- **N,N-dimethyl-2-[4-(quinolin-2-yl)methyl]morpholin-2-yl]ethanamine
Uniqueness
N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine is unique due to the presence of the 6-methylpyridine moiety, which imparts distinct electronic and steric properties, influencing its reactivity and binding affinity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13-5-4-6-14(16-13)11-18-9-10-19-15(12-18)7-8-17(2)3/h4-6,15H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMUVABIOHPQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCOC(C2)CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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